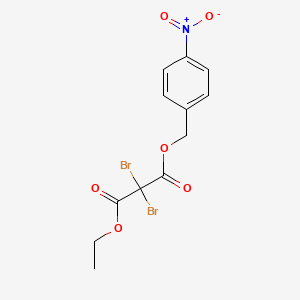
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one is a chiral organic compound with a complex structure It is characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of asymmetric synthesis to ensure the correct stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific reagents to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Aplicaciones Científicas De Investigación
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5R,6R)-5-Benzyloxy-2-[(2R,3R,4R,5R,8R,10S,11S,12R)-3,4-di{[(benzyloxy)carbonyl]oxy}-11-{[(2R,4R,5S,6S)-5-{[(benzyloxy)carbonyl]oxy}-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-2-ethyl-3,5,8,10,12-pentamethyl-6,13-dioxo-8-(2-oxopropyl)-1,7-dioxacyclotridecan-9-yl]oxy}-6-methyloxan-3-yl carbonate
- Benzyl N-[(2S)-2-{[(1R,2S,3R,4R,5S)-4-{[(2S,3R,4S,5S,6R)-6-azido-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]oxy}-5-{[(benzyloxy)carbonyl]amino}-2-{[(2R,3R,4R,5R)-3,5-dihydroxy-4-methyloxan-2-yl]oxy}-2-ethyl-3,5,8,10,12-pentamethyl-6,13-dioxo-8-(2-oxopropyl)-1,7-dioxacyclotridecan-9-yl]oxy}-6-methyloxan-3-yl carbonate
Uniqueness
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
164145-47-5 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
(2S,4R,5S)-5-hydroxy-4-methyl-2-phenylmethoxyoctan-3-one |
InChI |
InChI=1S/C16H24O3/c1-4-8-15(17)12(2)16(18)13(3)19-11-14-9-6-5-7-10-14/h5-7,9-10,12-13,15,17H,4,8,11H2,1-3H3/t12-,13+,15+/m1/s1 |
Clave InChI |
YHYJBIRYRSFPGL-IPYPFGDCSA-N |
SMILES isomérico |
CCC[C@@H]([C@@H](C)C(=O)[C@H](C)OCC1=CC=CC=C1)O |
SMILES canónico |
CCCC(C(C)C(=O)C(C)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



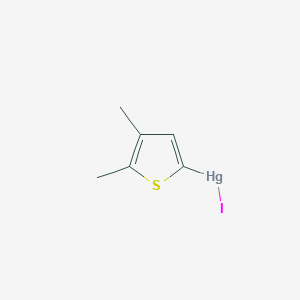

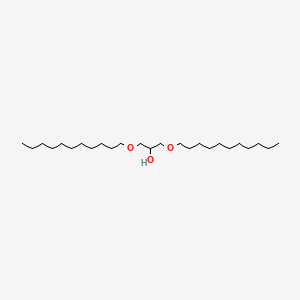
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
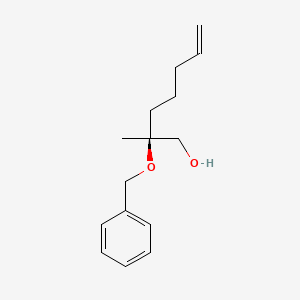
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
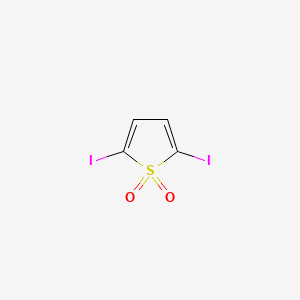
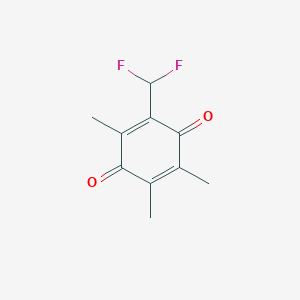
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
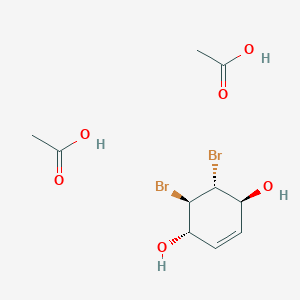
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

